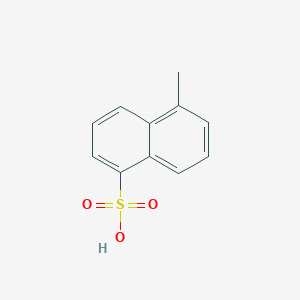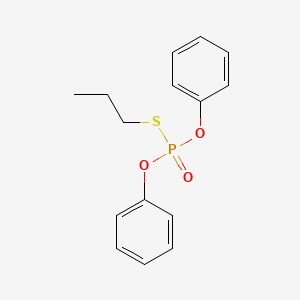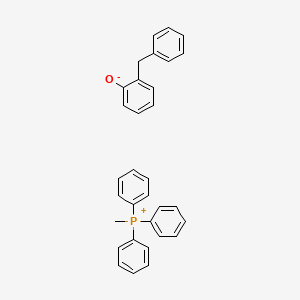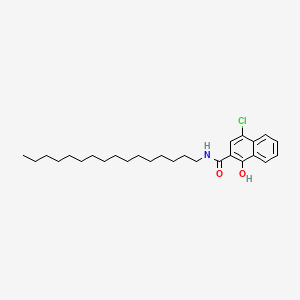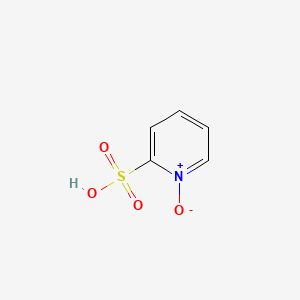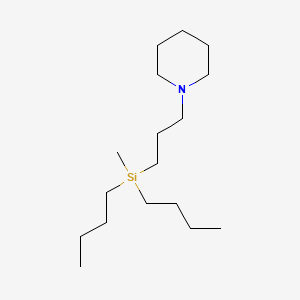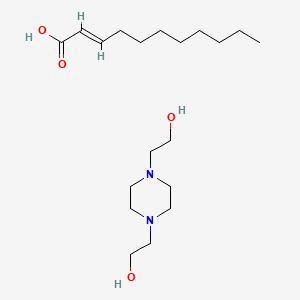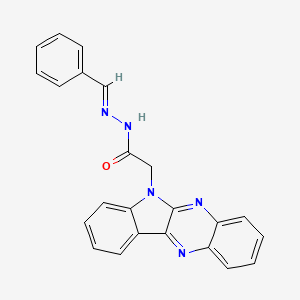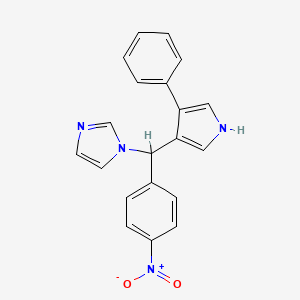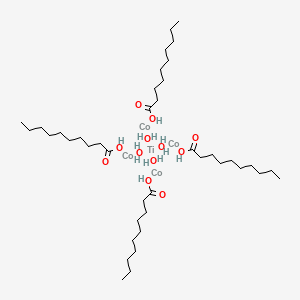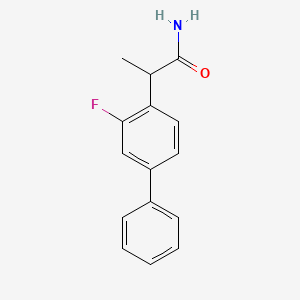
3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluoro substituent and an acetamide group, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the CB2 receptor in cells, potentially blocking the formation of lipid droplets . This inhibition may be due to the compound’s ability to interfere with specific signaling pathways involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetic acid: Similar in structure but with an acetic acid group instead of an acetamide group.
4-Fluoro-alpha-methyl(1,1’-biphenyl)-3-acetamide: Differing in the position of the fluoro substituent.
3-Chloro-alpha-methyl(1,1’-biphenyl)-4-acetamide: Featuring a chloro substituent instead of a fluoro substituent.
Uniqueness
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool for various research applications.
Properties
CAS No. |
94021-77-9 |
|---|---|
Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(2-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14FNO/c1-10(15(17)18)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI Key |
XWWZKEFHSMFCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C2=CC=CC=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


